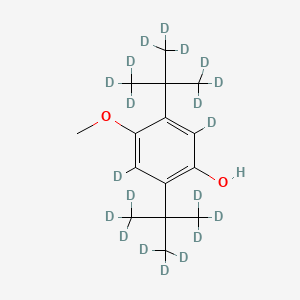
2,5-DI-(Tert-butyl-D9)-4-methoxyphenol-3,6-D2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-DI-(Tert-butyl-D9)-4-methoxyphenol-3,6-D2 is a deuterated compound, which means it contains deuterium atoms instead of regular hydrogen atoms. This compound is a derivative of phenol, substituted with tert-butyl groups and methoxy groups. Deuterated compounds are often used in scientific research due to their unique properties, such as increased stability and altered reaction kinetics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DI-(Tert-butyl-D9)-4-methoxyphenol-3,6-D2 typically involves the deuteration of the corresponding non-deuterated compound. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium atoms using deuterated solvents or reagents under specific conditions.
Direct Deuteration: This involves the use of deuterated reagents to introduce deuterium atoms directly into the molecule during the synthesis process.
Industrial Production Methods
Industrial production of deuterated compounds often involves large-scale hydrogen-deuterium exchange reactions. These reactions are carried out in specialized reactors designed to handle deuterated gases and solvents. The reaction conditions, such as temperature, pressure, and catalyst, are optimized to achieve high yields and purity of the deuterated product.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-DI-(Tert-butyl-D9)-4-methoxyphenol-3,6-D2 can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form the corresponding hydroquinone.
Substitution: The methoxy and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often require catalysts or specific reagents, such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroquinones.
Applications De Recherche Scientifique
2,5-DI-(Tert-butyl-D9)-4-methoxyphenol-3,6-D2 has several applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in various chemical studies, including reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways and interactions of phenolic compounds in biological systems.
Medicine: Investigated for its potential antioxidant properties and its role in preventing oxidative stress-related diseases.
Industry: Used as an antioxidant in various industrial applications, including the stabilization of polymers and other materials.
Mécanisme D'action
The mechanism of action of 2,5-DI-(Tert-butyl-D9)-4-methoxyphenol-3,6-D2 involves its ability to donate hydrogen atoms (or deuterium atoms) to neutralize free radicals. This antioxidant activity helps prevent oxidative damage to cells and materials. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through hydrogen atom transfer reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol:
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Another antioxidant with similar properties but different functional groups.
Uniqueness
2,5-DI-(Tert-butyl-D9)-4-methoxyphenol-3,6-D2 is unique due to its deuterated nature, which provides increased stability and altered reaction kinetics compared to its non-deuterated counterparts. This makes it particularly useful in scientific research where precise control over reaction conditions and outcomes is required.
Propriétés
Formule moléculaire |
C15H24O2 |
|---|---|
Poids moléculaire |
256.47 g/mol |
Nom IUPAC |
2,5-dideuterio-3,6-bis[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-4-methoxyphenol |
InChI |
InChI=1S/C15H24O2/c1-14(2,3)10-9-13(17-7)11(8-12(10)16)15(4,5)6/h8-9,16H,1-7H3/i1D3,2D3,3D3,4D3,5D3,6D3,8D,9D |
Clé InChI |
FLLRQABPKFCXSO-GPSKCXNOSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1O)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])OC)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
SMILES canonique |
CC(C)(C)C1=CC(=C(C=C1OC)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-(3,8-diazabicyclo[3.2.1]octan-8-yl)-7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B12397887.png)

![N-[1-[(2R,3S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12397904.png)



![5,6-Dimethyl-4-(2-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B12397916.png)

